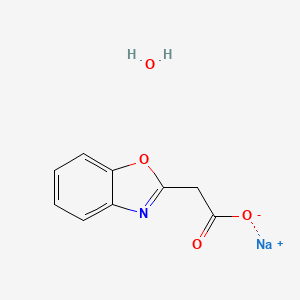

Sodium 1,3-benzoxazol-2-ylacetate hydrate

Description

Properties

IUPAC Name |

sodium;2-(1,3-benzoxazol-2-yl)acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3.Na.H2O/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;;/h1-4H,5H2,(H,11,12);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNRYHLFDLPTBI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8NNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,3-benzoxazol-2-ylacetate hydrate typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and crystallizing the compound from water.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Group

The carboxylate group in sodium 1,3-benzoxazol-2-ylacetate hydrate undergoes nucleophilic substitution reactions with alkyl halides or acyl chlorides. For example:

-

Alkylation : Reaction with ethyl chloroacetate in dry acetone and potassium carbonate yields ethyl 2-(benzoxazol-2-yl)acetate derivatives. This intermediate is critical for synthesizing hydrazide analogs .

-

Acylation : Treatment with chloroacetyl chloride forms N-substituted acetamide derivatives, which are precursors for antimicrobial agents .

Reaction Conditions :

| Reagent | Solvent | Catalyst | Temperature | Product |

|---|---|---|---|---|

| Ethyl chloroacetate | Dry acetone | K₂CO₃ | RT | Ethyl 2-(benzoxazol-2-yl)acetate |

| Chloroacetyl chloride | Acetone | – | Reflux | N-(Substituted)acetamide |

Condensation with Hydrazine Derivatives

The sodium carboxylate reacts with hydrazine hydrate to form hydrazide intermediates, which are further functionalized:

-

Hydrazide Formation : Reaction with hydrazine hydrate produces 2-(benzoxazol-2-yl)acetohydrazide, a versatile intermediate for synthesizing Schiff bases .

-

Schiff Base Synthesis : Condensation of the hydrazide with substituted aldehydes (e.g., benzaldehyde, nitrobenzaldehyde) yields hydrazone derivatives with confirmed anticancer and antioxidant activity .

Example Reaction :

Characterization Data :

Cyclization Reactions

The benzoxazole ring participates in cyclization to form fused heterocycles:

-

Coumarin Derivatives : Reaction with citric acid and substituted phenols under anhydrous conditions yields coumarin-4-acetic acid analogs, which exhibit fluorescence properties .

-

Benzimidazole Hybrids : Copper-catalyzed cycloaddition with azide derivatives forms triazole-linked benzoxazole-benzimidazole hybrids, evaluated for antimicrobial activity .

Key Catalyst : Polyphosphoric acid (PPA) or orthophosphoric acid (OPA) for acid-mediated cyclization .

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes electrophilic substitution primarily at the 6-position due to electron-withdrawing effects:

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 6-position .

-

Halogenation : Treatment with Cl₂ or Br₂ in chloroform yields 6-halo derivatives .

Regioselectivity : Electron-withdrawing groups (e.g., acetate) direct substitution to the 3- and 6-positions .

Coordination Chemistry

The carboxylate group acts as a ligand for metal ions:

-

Sodium Ascorbate Complexes : Copper(II) sulfate and sodium ascorbate facilitate click chemistry with alkynes, forming triazole derivatives under mild conditions .

-

Anticancer Metal Complexes : Coordination with transition metals (e.g., Zn, Fe) enhances bioactivity in vitro .

Stability and Degradation

Scientific Research Applications

Sodium 1,3-benzoxazol-2-ylacetate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 1,3-benzoxazol-2-ylacetate hydrate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with 2-Phenacylbenzoxazoles

Structural Similarities and Differences :

2-Phenacylbenzoxazoles share the benzoxazole core but lack the sodium acetate moiety. Instead, they feature a phenacyl group at the 2-position, which introduces ketonic functionality.

Properties :

- The sodium acetate group in Sodium 1,3-benzoxazol-2-ylacetate hydrate confers high aqueous solubility, whereas 2-phenacylbenzoxazoles are more lipophilic, requiring organic solvents like ethanol for recrystallization .

- Melting points for 2-phenacylbenzoxazoles are generally higher (e.g., >150°C) due to stronger intermolecular van der Waals forces compared to the ionic lattice of the sodium salt .

Comparison with 1,3-Bis(benzimidazolium-2-yl)benzene

Structural Differences :

This compound replaces the benzoxazole oxygen with a benzimidazolium nitrogen, creating a cationic structure stabilized by aromatic π-systems.

Properties and Stability :

Comparison with Other Heterocyclic Acetate Salts

Compounds like sodium indole-2-acetate or pyrazole-acetate salts share functional similarities but differ in core heterocycles. For example:

- Solubility : this compound likely surpasses indole derivatives in water solubility due to the benzoxazole ring’s electron-withdrawing effects.

- Reactivity : The benzoxazole core is less basic than pyrazole, making it less prone to protonation in acidic conditions .

Research Findings and Implications

- This compound ’s solubility makes it a candidate for drug delivery systems, whereas 2-phenacylbenzoxazoles are more suited for hydrophobic applications .

Biological Activity

Sodium 1,3-benzoxazol-2-ylacetate hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a benzoxazole ring fused to an acetate moiety, which contributes to its biological activity. The compound's solubility in water enhances its potential for various therapeutic applications.

1. Antimicrobial Activity

Benzoxazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of pathogens:

- Bacterial Activity : The compound has been evaluated against Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ofloxacin and fluconazole .

| Pathogen | MIC (µM) | Standard Drug (MIC) |

|---|---|---|

| Bacillus subtilis | 15 | 10 |

| Escherichia coli | 20 | 15 |

| Pseudomonas aeruginosa | 25 | 20 |

| Candida albicans | 18 | 12 |

- Fungal Activity : The compound also shows antifungal properties against strains like Candida albicans and Aspergillus niger, with effective concentrations reported in the low micromolar range .

2. Anticancer Activity

This compound exhibits promising anticancer activity. Research involving human colorectal carcinoma cell lines (HCT116) demonstrated that this compound can inhibit cancer cell proliferation effectively:

| Compound | IC50 (µM) | Standard Drug (IC50) |

|---|---|---|

| This compound | 24.5 | 29.2 |

| Compound X | 35.6 | - |

The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

The benzoxazole core is recognized for its anti-inflammatory properties. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound against multiple bacterial strains, researchers found that the compound exhibited significant antibacterial activity with MIC values aligning closely with established antibiotics. This suggests its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of this compound revealed that it effectively inhibited HCT116 cell growth through mechanisms involving apoptosis and cell cycle modulation. The findings indicated that modifications in the benzoxazole structure could enhance its potency against cancer cells.

Q & A

Q. What are the optimal synthetic routes for Sodium 1,3-benzoxazol-2-ylacetate hydrate, and how can purity be ensured?

The synthesis of benzoxazole derivatives typically involves cyclization reactions under acidic conditions. A modified procedure based on benzimidazolium salt synthesis (e.g., using polyphosphoric acid as a catalyst at 210°C for 6 hours under N₂) can be adapted for this compound . Post-synthesis, adjust the pH to precipitate the product (e.g., using ammonium hydroxide to pH 9), followed by vacuum filtration and repeated washing with distilled water to remove impurities. Purity verification can be achieved via thin-layer chromatography (TLC) with silica gel plates and a solvent system such as butyl alcohol/water/acetic acid (60:25:15) . Quantitative analysis via NMR (¹H/¹³C) and elemental analysis further ensures purity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. ORTEP-III (with a GUI) can visualize thermal ellipsoids and hydrogen-bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm proton environments and acetate coordination.

- FT-IR to identify carboxylate (COO⁻) stretches (~1600 cm⁻¹) and benzoxazole ring vibrations.

- Thermal analysis : TGA/DSC to assess hydrate stability and decomposition temperatures.

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Disposal : Classify waste as hazardous due to potential aquatic toxicity. Follow local regulations for controlled disposal .

- Emergency measures : Rinse eyes with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Contradictions may arise from variations in hydrate stoichiometry or experimental conditions. To address this:

- Perform controlled TGA/DSC under inert (N₂) and oxidative (air) atmospheres to compare decomposition pathways.

- Use single-crystal X-ray diffraction to confirm hydrate composition (e.g., monohydrate vs. dihydrate) .

- Cross-validate with Karl Fischer titration to quantify water content precisely. Statistical tools (e.g., ANOVA) can assess reproducibility across replicate experiments .

Q. What computational methods are suitable for studying the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental binding assays.

- Solvent effects : Use COSMO-RS to simulate solubility and stability in aqueous/organic matrices.

Q. How to design experiments to evaluate its potential as a catalyst or ligand in coordination chemistry?

- Synthesis of metal complexes : React with transition metal salts (e.g., CuCl₂, Co(NO₃)₂) in ethanol/water mixtures. Monitor coordination via UV-Vis spectroscopy and magnetic susceptibility measurements.

- Kinetic studies : Use stopped-flow techniques to measure reaction rates in catalytic cycles (e.g., oxidation of alcohols). Compare turnover frequencies (TOF) with control ligands.

- Crystallographic analysis : Determine metal-ligand bond lengths and angles to correlate structure-activity relationships .

Q. How can researchers address discrepancies in spectroscopic data between experimental and theoretical models?

- Benchmark computational parameters : Adjust basis sets (e.g., 6-311++G(d,p)) and solvent models in DFT simulations to better match experimental NMR/IR data.

- Dynamic effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution.

- Error analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed spectra to identify systematic biases .

Methodological Considerations

- Reproducibility : Document all synthetic steps (e.g., reaction time, temperature, solvent ratios) and instrument calibration details .

- Data validation : Compare results with literature values for analogous benzoxazole derivatives. Use statistical tests (e.g., t-tests) to assess significance of deviations .

- Ethical reporting : Disclose any modifications to published protocols and cite original methods to maintain academic integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.